

# Inhibition Profile & Molecular Properties of SB-3CT

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: SB-3CT

CAS No.: 292605-14-2

Get Quote

Cat. No.: S549042

| Parameter | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | Other MMPs (Select Examples) |
|-----------|----------------------|----------------------|------------------------------|
|-----------|----------------------|----------------------|------------------------------|

| **Ki (Inhibition Constant)** | 13.9 nM [1] [2] [3] | 600 nM [1] [2] [3] | MMP-1: 206  $\mu$ M MMP-3: 15  $\mu$ M MMP-7: 96  $\mu$ M [1] [2] | | **Mechanism** | Competitive, mechanism-based inhibitor [4] [2] | Competitive, mechanism-based inhibitor [4] [2] | — | | **Molecular Formula** | C<sub>15</sub>H<sub>14</sub>O<sub>3</sub>S<sub>2</sub> [1] [5] [3] | | | | **Molecular Weight** | 306.4 Da [1] [5] [3] | | | | **CAS Number** | 292605-14-2 [1] [5] [2] | | | | **Solubility** | Soluble in DMSO ( $\geq$  50 mg/mL) and ethanol [1] [5] | | | | **Blood-Brain Barrier** | Permeable [1] [6] [3] | | |

## Mechanism of Action

**SB-3CT** operates through a unique mechanism-based inhibition pathway rather than simple competitive binding. The process can be summarized as follows [4]:

- **Initial Binding:** **SB-3CT** docks into the active site of MMP-2/9.
- **Deprotonation:** The carboxylate group of the catalytic glutamate residue (Glu404 in MMP-2) abstracts a proton from the methylene group situated between the sulfone and the thiirane (three-membered sulfur ring) of **SB-3CT**.
- **Ring Opening:** This deprotonation initiates the opening of the thiirane ring.
- **Zinc Coordination:** The resulting thiolate product coordinates strongly with the catalytic zinc ion in the enzyme's active site, forming a stable complex that inactivates the enzyme.

The diagram below illustrates this inhibition mechanism.



[Click to download full resolution via product page](#)

**SB-3CT** inhibition mechanism involving deprotonation and zinc coordination.

Computational QM/MM studies have shown that the ring-opening reaction for the thiirane in **SB-3CT** is more favorable than for its oxirane analog, contributing to its potency [4].

## Key Experimental & Research Applications

**SB-3CT** has been utilized in various preclinical research contexts, demonstrating efficacy in modulating disease processes.

### In Cancer Research and Immunotherapy

**SB-3CT** has shown promise in modulating the tumor microenvironment. Research indicates that **SB-3CT** treatment can reduce tumor burden and enhance the efficacy of immune checkpoint blockade therapy. The mechanism involves downregulating PD-L1 at the mRNA and protein levels in cancer cells, thereby improving anti-tumor immunity [7] [8]. Combinations of **SB-3CT** with anti-PD-1 or anti-CTLA-4 antibodies have demonstrated improved control of both primary and metastatic tumors in mouse models [7].

## In Models of Central Nervous System (CNS) Injury

**SB-3CT** provides neuroprotective effects in traumatic brain injury. A study on rats with fluid percussion-induced TBI demonstrated that administering **SB-3CT** (50 mg/kg, intraperitoneally) at 30 minutes, 6 hours, and 12 hours post-injury resulted in significant improvements in motor function, spatial learning, and memory. It also reduced acute neurodegeneration and long-term neuronal loss in the hippocampus [6].

## In Cardiovascular Disease Models

**SB-3CT** has been effective in a rat model of pre-eclampsia. Specific inhibition of MMP-2 and MMP-9 by **SB-3CT** significantly decreased elevated blood pressure, reduced serum levels and activity of these MMPs, and improved vascular remodeling [9].

## Experimental Protocols from Research

### In Vivo Administration (Rodent Models)

- **Dosage:** 50 mg/kg body weight is a commonly used effective dose [6] [7].
- **Vehicle:** 10% DMSO in saline [6].
- **Route of Administration:** Intraperitoneal (i.p.) injection [6] [7].
- **Dosing Regimen:** Variable depending on the model. Examples include:
  - **Traumatic Brain Injury:** Administer at 30 minutes, 6 hours, and 12 hours post-injury [6].
  - **Cancer Models:** Inject every other day for several weeks [7] [3].

### In Vitro Cell Culture Treatment

- **Stock Solution Preparation:** Dissolve **SB-3CT** in DMSO to a high concentration (e.g., 50 mg/mL or 10-50 mM). Aliquot and store at -20°C [1] [3].
- **Working Concentration:** A typical effective concentration used in T cell-mediated tumor killing assays is 25  $\mu$ M [7].
- **Control Setting:** Always include a vehicle control (e.g., the same final concentration of DMSO, typically 0.1% or less) to account for solvent effects.

The following diagram outlines a common experimental workflow for in vivo and in vitro studies.



Click to download full resolution via product page

General experimental workflow for **SB-3CT** research applications.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - SB , 3 - CT and MMP - 2 inhibitor (CAS 292605-14-2) | Abcam MMP 9 [abcam.com]
2. SB-3CT [enzo.com]
3. SB-3CT | MMP2/9 Inhibitor [medchemexpress.com]

4. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM ... [pmc.ncbi.nlm.nih.gov]
5. - SB , MedChemExpress 5 mg:Chemicals, Quantity: 5 mg 3 CT [fishersci.co.uk]
6. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]
7. Small-molecule MMP / 2 inhibitor MMP - 9 modulates tumor... SB 3 CT [genomemedicine.biomedcentral.com]
8. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates ... [pubmed.ncbi.nlm.nih.gov]
9. The MMP and 2 -Specific Inhibitor MMP - 9 Significantly... SB 3 CT [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Inhibition Profile & Molecular Properties of SB-3CT]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549042#sb-3ct-ki-value-for-mmp2-and-mmp9-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com